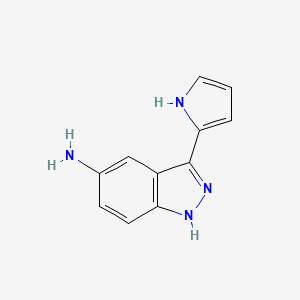
3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE is a heterocyclic compound that features both pyrrole and indazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with sodium borohydride, resulting in the formation of the desired compound through a series of reduction and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Difluoro {2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N)methyl]-3,5-dimethyl-1H-pyrrolato-N}boron
- 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles
Uniqueness
3-(1H-PYRROL-2-YL)-1H-INDAZOL-5-AMINE is unique due to its combination of pyrrole and indazole rings, which provides distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
351456-35-4 |
|---|---|
Molekularformel |
C11H10N4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-(1H-pyrrol-2-yl)-1H-indazol-5-amine |
InChI |
InChI=1S/C11H10N4/c12-7-3-4-9-8(6-7)11(15-14-9)10-2-1-5-13-10/h1-6,13H,12H2,(H,14,15) |
InChI-Schlüssel |
ZWFCDGCOVKUWIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1)C2=NNC3=C2C=C(C=C3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
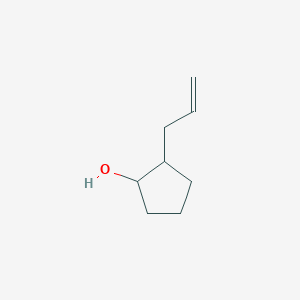
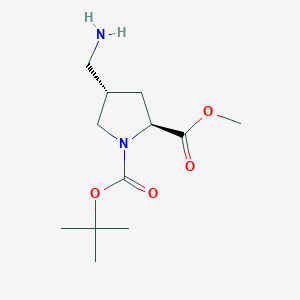
![tert-butyl N-[2-(pyridin-2-ylamino)ethyl]carbamate](/img/structure/B8773341.png)
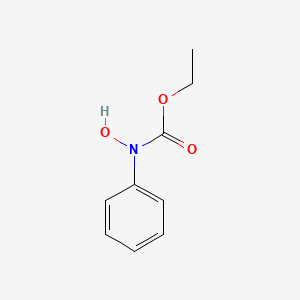
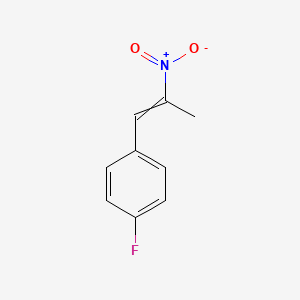
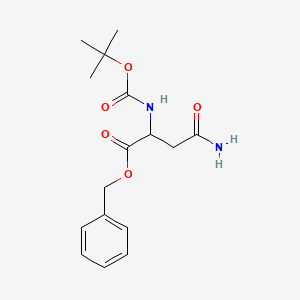
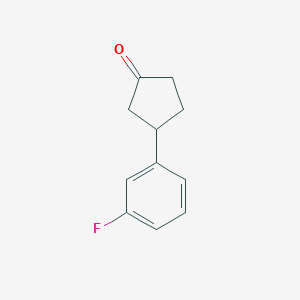
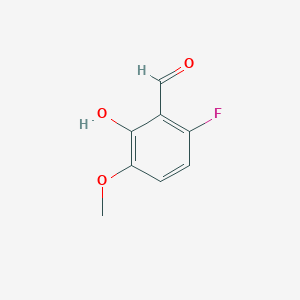
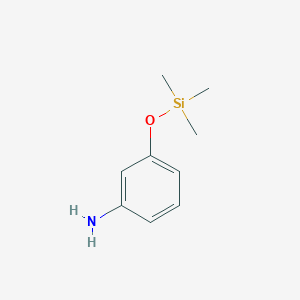
![Benzenamine, N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B8773406.png)
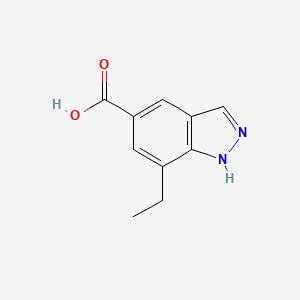
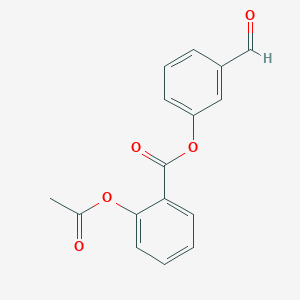
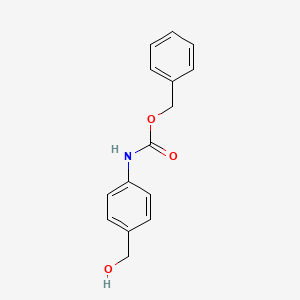
![2-(Benzo[1,3]dioxol-5-ylmethyl-methyl-amino)-ethanol](/img/structure/B8773426.png)
